2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride
Overview
Description
2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride is a chemical compound that features an imidazole ring, a common structure in many biologically active molecules
Mechanism of Action
Target of Action
A similar compound, “2-(1-methyl-1h-imidazol-4-yl)ethan-1-amine”, is mentioned as a histamine metabolite , suggesting that the compound might interact with histamine receptors or enzymes involved in histamine metabolism.
Mode of Action
Given its structural similarity to histamine metabolites , it might interact with histamine receptors or enzymes involved in histamine metabolism, leading to changes in histamine signaling.
Biochemical Pathways
The compound is likely involved in the histidine metabolism pathway, as it is structurally similar to a histamine metabolite . The downstream effects of this interaction could include changes in immune response, gastric acid secretion, and neurotransmission, among others, as these are the typical roles of histamine in the body.
Result of Action
Given its potential interaction with histamine-related pathways , the compound might influence processes regulated by histamine, such as immune response, gastric acid secretion, and neurotransmission.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride typically involves the reaction of 1-methyl-1H-imidazole-2-carbaldehyde with ethanolamine in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of simpler imidazole compounds .
Scientific Research Applications
2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-imidazol-2-yl)ethanol
- 1-(2-Hydroxyethyl)imidazole
- 1-(3-Hydroxypropyl)-1H-imidazole
- 4(5)-(Hydroxymethyl)imidazole
Uniqueness
2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride is unique due to its specific structure, which combines an imidazole ring with an ethanolamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[(1-methylimidazol-2-yl)methylamino]ethanol;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.2ClH/c1-10-4-2-9-7(10)6-8-3-5-11;;/h2,4,8,11H,3,5-6H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYDJNXGXAOOMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CNCCO.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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